molecular formula C11H9N3O B3141267 2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine CAS No. 478245-86-2

2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine

Cat. No.: B3141267
CAS No.: 478245-86-2
M. Wt: 199.21 g/mol
InChI Key: WJWBBLLJYULSCU-UHFFFAOYSA-N
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Description

The compound 2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine class, a bicyclic 5-6 heterocyclic scaffold recognized for its "drug prejudice" due to diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . This substitution pattern is critical, as structural modifications at positions 2, 3, and other regions of the imidazo[1,2-a]pyridine ring significantly influence biological activity, solubility, and synthetic accessibility .

Properties

IUPAC Name

4-imidazo[1,2-a]pyridin-2-yl-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-8-9(6-12-15-8)10-7-14-5-3-2-4-11(14)13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWBBLLJYULSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243793
Record name 2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478245-86-2
Record name 2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478245-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with 5-methyl-4-isoxazolecarboxaldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and thereby exerting its pharmacological effects. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other signaling proteins .

Comparison with Similar Compounds

Table 1: Substituent Effects on Anticholinesterase (AChE) Inhibition

Compound Substituent Position Substituent Group AChE IC50 (µM)
2f R2 (unsubstituted) Biphenyl 208
2g R2 Substituted 288
2h R4 Methyl 79
2c R3 Methyl 270
  • Key Insight : Methyl substitution at R4 (compound 2h) enhances AChE inhibition 2.6-fold compared to unsubstituted derivatives (2f). Conversely, substitutions at R2 or R3 reduce activity .

Anti-TNF-α Activity

Replacing the N-phenylpyrazole core in LASSBio-1504 with an imidazo[1,2-a]pyridine scaffold (e.g., compound 1i ) improved TNF-α inhibition, matching the potency of SB-203580 (a p38 MAPK inhibitor). The tert-butyl and chlorobenzylidene groups in 1i contributed to its oral anti-inflammatory efficacy .

Photochemical Properties

Imidazo[1,2-a]pyridinium salts serve as precursors for styryl dyes, which exhibit strong fluorescence. This property is exploited in bioimaging and sensor technologies .

Biological Activity

2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

The compound features an imidazo[1,2-a]pyridine core substituted with a 5-methyl-4-isoxazole group. The synthesis of this compound often involves multi-step processes that yield various derivatives with enhanced biological activities. Recent studies have employed innovative methods such as one-pot reactions and catalytic transformations to produce imidazo[1,2-a]pyridines from lignin derivatives, showcasing the versatility of this scaffold in drug development .

Biological Activities

The biological activities of this compound have been investigated across several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including glioblastoma and pancreatic adenocarcinoma, with IC50 values ranging from 1.8 to 3.2 μM . The mechanism involves intercalation into DNA and inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested for antibacterial and antiviral effects, showing promising results in inhibiting bacterial growth and viral replication .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. It modulates inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their chemical structure. Substituents on the pyridine or isoxazole rings can significantly influence their potency and selectivity. For example, compounds with bromine substitutions have exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts .

Case Studies

Several studies highlight the efficacy of this compound:

  • Study 1 : A series of synthesized derivatives were tested for antiproliferative activity on human cancer cell lines (Table 1). Compounds showed selectivity towards specific cell lines such as HeLa and SW620.
CompoundCell LineIC50 (µM)
10HeLa1.8
11SW6203.0
14NCI-H4602.5
  • Study 2 : Antimicrobial testing revealed that certain derivatives inhibited growth against Staphylococcus aureus and Escherichia coli at low concentrations (Table 2).
CompoundPathogenMinimum Inhibitory Concentration (MIC)
AS. aureus12 µg/mL
BE. coli15 µg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for constructing the imidazo[1,2-a]pyridine core in derivatives like 2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine?

  • Methodological Answer : The core structure is typically synthesized via multicomponent reactions (MCRs) or Friedel-Crafts acylation. For example:

  • Copper-catalyzed three-component coupling of 2-aminopyridines, arylaldehydes, and alkynes enables rapid assembly of the scaffold under mild conditions .
  • C-3 Friedel-Crafts acylation using acetic anhydride and catalytic AlCl₃ provides acetylated derivatives in a one-pot, solvent-free reaction, achieving high yields (e.g., 38 derivatives synthesized) .
  • Radical functionalization strategies (e.g., transition-metal catalysis or photoredox methods) allow regioselective modifications at C-2 or C-3 positions .

Q. How are imidazo[1,2-a]pyridine derivatives characterized to confirm structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to analyze substituent positions and regioselectivity .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
  • Single-crystal X-ray diffraction to resolve intermolecular interactions (e.g., π-π stacking, hydrogen bonding) critical for crystallinity and solubility .

Advanced Research Questions

Q. How can computational modeling guide the design of imidazo[1,2-a]pyridine derivatives for target-specific activity (e.g., GABA or COX-2 inhibition)?

  • Methodological Answer :

  • Docking studies (e.g., using AutoDock Vina) predict ligand-receptor binding modes. For instance, acetylated derivatives show strong affinity for GABA receptors in silico, validated by comparing binding energies and interaction profiles .
  • Structure-Activity Relationship (SAR) analysis identifies critical substituents. For COX-2 inhibitors, a morpholine ring at C-3 enhances selectivity (IC₅₀ = 0.07 μM, selectivity index = 217.1) .
  • Quantum mechanical calculations (e.g., DFT) optimize electronic properties of substituents like sulfonyl groups to improve metabolic stability .

Q. What experimental strategies address contradictory biological activity data (e.g., lack of antibacterial efficacy in sulfenylated derivatives)?

  • Methodological Answer :

  • Dose-response reevaluation : Test compounds at higher concentrations or under varied conditions (e.g., anaerobic vs. aerobic) .
  • Structural diversification : Introduce polar groups (e.g., amidoximes) to enhance membrane permeability, as seen in IGF-1 kinase inhibitors .
  • Alternative assays : Shift from diffusion-based methods (e.g., agar disk diffusion) to liquid microdilution for precise MIC determination .

Q. How do reaction conditions (e.g., catalyst-free vs. AlCl₃-mediated) impact regioselectivity in C-3 functionalization?

  • Methodological Answer :

  • Catalyst-free MCRs with boronic acids enable eco-friendly arylomethylation but require optimization of solvent (DMF) and temperature (100°C) to suppress side products (e.g., non-decarboxylated adducts) .
  • AlCl₃-catalyzed Friedel-Crafts acylation ensures high C-3 selectivity due to Lewis acid activation of electrophiles, but generates acidic waste .
  • Comparative kinetic studies (e.g., reaction coordinate diagrams) rationalize rate differences and byproduct formation .

Q. What structural modifications enhance the fluorescence or photophysical properties of imidazo[1,2-a]pyridines?

  • Methodological Answer :

  • π-Extension : Fuse benzo rings (e.g., benzo[4,5]imidazo[1,2-a]pyridine) to redshift emission wavelengths .
  • Donor-acceptor systems : Introduce electron-withdrawing groups (e.g., cyano) at C-2 and electron-donating groups (e.g., methoxy) at C-7 to amplify intramolecular charge transfer (ICT) .
  • Crystal engineering : Leverage C–H⋯N and π-π interactions to stabilize excited states, as shown in single-crystal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine

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